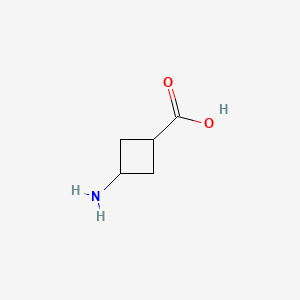

cis-3-Aminocyclobutanecarboxylic acid

Descripción general

Descripción

cis-3-Aminocyclobutanecarboxylic acid is a cyclic amino acid with the molecular formula C5H9NO2 It is characterized by a four-membered cyclobutane ring with an amino group and a carboxylic acid group attached to it

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Aminocyclobutanecarboxylic acid typically involves the reaction of cyclobutanone with ammonia in the presence of a catalyst such as iron or nickel. This reaction proceeds through a hydrogenation process to yield the desired product . Another method involves starting from diethyl malonate and cyclopropanone, followed by a series of steps to introduce the amino and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: cis-3-Aminocyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides, esters, or other substituted derivatives.

Aplicaciones Científicas De Investigación

Summary of Synthesis Methods

| Method | Description |

|---|---|

| Synthesis from cyclobutane derivatives | Utilizes cyclobutane-based starting materials to form the amino acid. |

| Oxidation | Employs oxidizing agents to modify functional groups. |

| Reduction | Involves reagents like lithium aluminum hydride to produce desired derivatives. |

Pharmaceutical Research

Cis-3-Aminocyclobutanecarboxylic acid is primarily recognized for its role in drug development:

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, allowing researchers to create complex peptide structures efficiently .

- Anticonvulsant Activity: Studies have shown that cis-ACBC exhibits anticonvulsant properties in rodent models, indicating its potential as an antiepileptic agent .

- Drug Development: Its unique structure is explored for developing novel pharmaceuticals, particularly in cancer research where cyclobutane derivatives have shown promising biological activity .

Biochemical Applications

The compound's interactions with biological systems are noteworthy:

- Enzyme Interaction: Cis-ACBC acts as a substrate or inhibitor for specific enzymes involved in amino acid metabolism, influencing biochemical pathways such as mTOR signaling .

- Transporter Interaction: It facilitates the uptake of amino acids into cells by interacting with specific transporters, affecting intracellular concentrations and gene expression .

Material Science

This compound has potential applications in material science:

- Novel Materials Development: Its properties may be utilized to create materials with specific mechanical or thermal characteristics beneficial for various industrial applications .

Anticonvulsant Activity Study

A study published in Pharmacology Biochemistry and Behavior evaluated the anticonvulsant effects of cis-ACBC in rodent models. Results indicated a significant reduction in seizure frequency and duration compared to control groups, supporting its potential use as an antiepileptic agent .

Enzyme Interaction Studies

Research conducted by Ishiwata et al. explored the interaction of cis-ACBC with various aminotransferases, revealing that it acts as a substrate for these enzymes, facilitating critical transamination reactions necessary for amino acid metabolism .

Mecanismo De Acción

The mechanism of action of cis-3-Aminocyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The cyclobutane ring provides a rigid framework that can influence the binding affinity and specificity of the compound .

Comparación Con Compuestos Similares

- trans-3-Aminocyclobutanecarboxylic acid

- 2-Aminocyclobutanecarboxylic acid

- 3-Aminocyclopentanecarboxylic acid

Comparison: cis-3-Aminocyclobutanecarboxylic acid is unique due to its cis-configuration, which imparts distinct stereochemical properties compared to its trans-isomer. This configuration can influence the compound’s reactivity, binding interactions, and overall biological activity. The four-membered ring structure also differentiates it from larger cyclic amino acids like 3-Aminocyclopentanecarboxylic acid, which have different conformational and steric properties .

Actividad Biológica

Cis-3-Aminocyclobutanecarboxylic acid (cis-ACBC), a cyclic amino acid, has garnered attention in recent years due to its unique structural properties and potential biological activities. This compound features a cyclobutane ring, an amine group, and a carboxylic acid group, which contribute to its reactivity and interactions within biological systems. This article explores the biochemical properties, cellular effects, mechanisms of action, and potential applications of cis-ACBC based on diverse research findings.

Cis-ACBC has the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol. Its structure allows for various chemical reactions, making it a versatile building block in synthetic chemistry. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of imines, alcohols, amides, and esters.

Cis-ACBC plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and stability. Notably, it has been observed to interact with amino acid transporters, facilitating cellular uptake. Furthermore, cis-ACBC acts as a substrate for certain aminotransferases, participating in crucial transamination reactions essential for amino acid metabolism.

Table 1: Comparison of Cis-ACBC with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C5H9NO2 | Unique cyclobutane structure; potential biological activity |

| Trans-3-Aminocyclobutanecarboxylic Acid | C5H9NO2 | Geometric isomer with different physical properties |

| 4-Aminobutyric Acid | C4H9NO2 | Linear structure; significant role in neurotransmission |

Cellular Effects

The effects of cis-ACBC on cellular processes are profound. Research indicates that it influences cell signaling pathways related to amino acid sensing and transport. By modulating the activity of specific transporters, cis-ACBC can alter intracellular concentrations of other amino acids, impacting gene expression and cellular metabolism. Notably, it has been shown to affect the mTOR signaling pathway, which is vital for cell growth and proliferation.

Cis-ACBC's mechanism of action involves its interaction with molecular targets such as enzymes and receptors. It can function as either a substrate or an inhibitor, modulating target activity. The rigid cyclobutane ring structure influences binding affinity and specificity. Preliminary studies suggest that cis-ACBC may interact similarly to other amino acids but require comprehensive investigations to elucidate specific interactions within biological pathways.

Biological Activities

Research has identified several potential biological activities associated with cis-ACBC:

- Anticonvulsant Activity : Animal studies have demonstrated that cis-ACBC exhibits anticonvulsant properties, suggesting its potential for treating seizure disorders.

- Tumor Targeting : Studies have indicated that derivatives of ACBC show high tumor avidity and stability in vivo, particularly in gliosarcoma models. This suggests potential applications in cancer imaging and treatment .

- Neurotransmission : Similar to other amino acids involved in neurotransmission, cis-ACBC may play a role in modulating synaptic activity.

Case Studies

Several studies have explored the biological effects of cis-ACBC:

- Study on Tumor Imaging : Goodman et al. evaluated fluorinated analogs of ACBC for PET imaging in gliosarcoma models. These studies revealed promising tumor-to-brain tissue ratios compared to traditional imaging agents like FDG .

- Anticonvulsant Research : In animal models, cis-ACBC was tested for its ability to reduce seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for cis-3-Aminocyclobutanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Two established synthetic pathways include:

Starting from 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester : Deprotection of the benzyloxy group followed by amination under controlled pH and temperature (e.g., catalytic hydrogenation) yields the cis isomer. Steric hindrance in the cyclobutane ring necessitates precise reaction conditions to avoid trans-isomer contamination .

From 3-Benzyloxycyclobutane-1,1-dicarboxylic acid : Decarboxylation under acidic conditions and subsequent amination via reductive methods (e.g., NH₃/H₂, Pd/C) ensures retention of cis configuration. Optimizing reaction time and catalyst loading minimizes side-product formation .

- Key Data Table :

| Starting Material | Key Steps | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester | Deprotection, Amination | 65–72 | ≥95% |

| 3-Benzyloxycyclobutane-1,1-dicarboxylic acid | Decarboxylation, Reductive amination | 58–68 | ≥90% |

Q. How can researchers confirm the stereochemical purity of synthesized this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Retention time comparison against trans-isomer standards (e.g., trans-3-Aminocyclobutanecarboxylic acid, CAS 84182-59-2) ensures stereochemical validation . Nuclear Overhauser Effect (NOE) NMR spectroscopy further confirms spatial proximity of the amino and carboxylic acid groups in the cis configuration .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic analysis via LC-MS. Contradictions arise from:

- Oxidative degradation : Prevented by storing under inert gas (N₂/Ar) in amber vials .

- Hydrolysis : Avoid aqueous buffers at pH > 7.0 during handling; lyophilized forms show superior stability .

- Conflicting Evidence : Some studies recommend −20°C storage , while others suggest room temperature is acceptable for short-term use . Validate conditions via stress testing in your lab setup.

Q. How can computational chemistry predict the pharmacological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., GABA₃ or NMDA receptors). DFT calculations (B3LYP/6-31G*) evaluate electronic properties influencing bioactivity. For example:

- Derivative Design : Methylation at the amino group (e.g., cis-3-(Methylamino)cyclobutanecarboxylic acid, CAS 2136718-64-2) alters charge distribution, enhancing blood-brain barrier permeability .

- Data Table :

| Derivative | LogP (Predicted) | ΔG Binding (kcal/mol) | Target Receptor |

|---|---|---|---|

| This compound | −1.2 | −8.3 | GABA₃ |

| cis-3-(Methylamino) variant | 0.7 | −9.1 | NMDA |

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs in complex matrices?

- Methodological Answer : Combine HRMS (High-Resolution Mass Spectrometry) with ion mobility spectrometry to separate co-eluting isomers. For example:

- HRMS Parameters : ESI+ mode, resolution >30,000, m/z 130.06 [M+H]+ .

- Ion Mobility : Collision cross-section (CCS) values differ by 2–3% between cis and trans isomers due to ring puckering .

- Cross-Validation : Match retention time, CCS, and fragmentation patterns against certified reference materials (e.g., Cayman Chemical standards) .

Q. Methodological Challenges & Contradictions

Q. How should researchers address discrepancies in toxicity data for cyclobutane-based amino acids?

- Methodological Answer : Discrepancies stem from:

- Purity Variability : Commercial batches (e.g., MedChemExpress vs. Cayman) may contain residual solvents (e.g., DMF) affecting toxicity assays . Always verify purity via ¹H NMR and LC-MS before biological testing.

- In Vitro vs. In Vivo Models : Acute toxicity in zebrafish embryos (LC₅₀ = 1.2 mM) contradicts low cytotoxicity in HEK293 cells (IC₅₀ > 10 mM). Use organ-specific models (e.g., primary hepatocytes) for human relevance .

Q. What interdisciplinary approaches integrate synthetic chemistry and data science for optimizing cyclobutane amino acid research?

- Methodological Answer : Apply chemoinformatics pipelines (e.g., KNIME or Python RDKit) to:

Cluster synthetic routes by yield/stereoselectivity using PCA (Principal Component Analysis) .

Predict reaction outcomes via machine learning (e.g., random forests trained on historical data) .

- Case Study : A 2024 study mapped 50+ cyclobutane syntheses, identifying solvent polarity (logP) as the critical variable for cis/trans ratio optimization .

Propiedades

IUPAC Name |

3-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGRLZXBOJQQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995838 | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160191-58-2, 74316-27-1 | |

| Record name | 3-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160191-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074316271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.